4,4'-Dicyanostilbene
Overview
Description
4,4’-Dicyanostilbene is an organic compound with the molecular formula C16H8N2. It is characterized by the presence of two cyano groups attached to the para positions of the stilbene structure. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, is a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, its primary targets are the Dd2 strain of malaria and MRSA.
Mode of Action
It is known to exhibit potent antimalarial activity and efficacy against mrsa . This suggests that it interacts with its targets in a way that inhibits their growth or function.
Biochemical Pathways
Given its antimalarial and antibacterial activities, it likely interferes with essential biochemical pathways in the dd2 strain of malaria and mrsa .
Result of Action
4,4’-Dicyanostilbene exhibits potent antimalarial activity against the Dd2 strain, with an EC50 of 27 nM . It also shows in vivo efficacy against MRSA . These results suggest that 4,4’-Dicyanostilbene can effectively inhibit the growth or function of these pathogens.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit potent antimalarial activity against the Dd2 strain This suggests that 4,4’-Dicyanostilbene may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of the malaria parasite
Cellular Effects
4,4’-Dicyanostilbene has been shown to exhibit in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dicyanostilbene can be synthesized through several methods. One common approach involves the reaction of 4,4’-dibromostilbene with cuprous cyanide. This reaction proceeds smoothly and yields the desired dicyanostilbene almost quantitatively . The reaction conditions typically involve heating the reactants in a suitable solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 4,4’-dicyanostilbene often involves large-scale reactions using similar methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dicyanostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dicyanostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound serves as a fluorescent probe for studying lipid rafts in cell membranes.
Comparison with Similar Compounds
4,4’-Dicyanostilbene can be compared with other similar compounds, such as:
4,4’-Dicyanodiphenylsulfone: Both compounds contain cyano groups, but the presence of a sulfone group in the latter imparts different chemical properties.
9,10-Dicyanophenanthrene: This compound has a more rigid structure compared to 4,4’-dicyanostilbene and exhibits different photophysical properties.
Uniqueness: 4,4’-Dicyanostilbene is unique due to its combination of photophysical properties and chemical reactivity. Its ability to undergo various chemical transformations and its applications in fluorescence-based studies make it a versatile compound in scientific research.
Properties
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZPDIBRXCMRD-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-62-2 | |
Record name | Stilbene-4,4'-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilbene-4,4'-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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